Ethyl (R)-3-chloro-2-methylpropanoate
Description
Contextual Significance of Chiral Building Blocks in Pharmaceutical and Fine Chemical Industries
Chiral building blocks are fundamental components in the synthesis of a wide array of fine chemicals and, most notably, pharmaceuticals. wisdomlib.orgbuchler-gmbh.com Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in the biological activity of many drugs. The human body is a chiral environment, and as such, the different enantiomers (mirror-image isomers) of a drug can interact with biological targets like enzymes and receptors in distinct ways. enamine.net
This disparity in interaction can lead to one enantiomer exhibiting the desired therapeutic effect while the other may be less active, inactive, or in some cases, responsible for undesirable side effects. enamine.net Consequently, the pharmaceutical industry has witnessed a significant shift towards the development of single-enantiomer drugs. This trend has been driven by the potential for improved therapeutic indices, reduced side effects, and lower effective doses. The demand for enantiomerically pure compounds has spurred extensive research into methods for obtaining them, including the use of chiral building blocks. nih.gov These pre-made chiral molecules serve as starting materials for the efficient and stereocontrolled synthesis of complex target molecules. buchler-gmbh.comsciencedaily.com
The use of chiral building blocks offers a strategic advantage in multistep syntheses by introducing chirality at an early stage, thereby avoiding the need for challenging and often inefficient resolution steps later in the synthetic sequence. The fine chemical industry also relies heavily on chiral building blocks for the production of agrochemicals, flavors, and fragrances, where specific stereoisomers are often responsible for the desired biological or sensory properties.
The Role of Halogenated Chiral Esters as Versatile Synthons
Halogenated chiral esters, such as Ethyl (R)-3-chloro-2-methylpropanoate, represent a particularly valuable class of chiral building blocks. These compounds are considered versatile synthons due to the presence of multiple reactive sites within their molecular structure. The ester functionality can undergo a variety of transformations, including hydrolysis, amidation, and reduction, to introduce new functional groups.
The halogen atom, in this case, chlorine, serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at the C-3 position, further expanding the synthetic utility of the molecule. The presence of a stereocenter at the C-2 position, with a defined (R)-configuration, ensures that the chirality is carried through subsequent synthetic steps, provided the stereocenter is not directly involved in the reaction.
The combination of these features makes halogenated chiral esters powerful intermediates in the synthesis of complex chiral molecules. They provide a scaffold upon which chemists can build, controlling both the connectivity of atoms and their spatial arrangement. The reactivity of the chloro group makes it a key handle for constructing new carbon-carbon and carbon-heteroatom bonds.
Overview of Research Trajectories for Ethyl 3-Chloro-2-methylpropanoate and Related Chiral Propanoates
Research involving this compound and other chiral propanoates has been multifaceted, focusing on their synthesis and application as intermediates in the preparation of more complex molecules. Synthetic strategies often aim to achieve high enantiomeric purity, a critical factor for their use in the pharmaceutical industry.
One area of investigation involves the development of efficient methods for the synthesis of these chiral propanoates. This includes asymmetric synthesis, where a prochiral starting material is converted into a chiral product, and the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. Enzymatic and chemo-enzymatic methods are also being explored as sustainable and highly selective alternatives to traditional chemical synthesis. For example, chemo-enzymatic pathways have been developed for the synthesis of related chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates. mdpi.com
Another significant research trajectory focuses on the application of these chiral propanoates as building blocks in the total synthesis of natural products and active pharmaceutical ingredients. Their utility has been demonstrated in the preparation of a variety of complex molecules where the stereochemistry of the final product is crucial for its biological activity. The development of novel synthetic methodologies that utilize the unique reactivity of these chiral synthons continues to be an active area of research. For instance, research has been conducted on the stereoselective synthesis of chiral α-SCF3-β-ketoesters, which can involve chiral propanoate derivatives. mdpi.com
Physicochemical Properties of Ethyl 3-chloro-2-methylpropanoate
| Property | Value |
|---|---|
| Molecular Formula | C6H11ClO2 |
| Molecular Weight | 150.60 g/mol |
| CAS Number | 922-29-2 |
| Appearance | Colorless liquid |
| Boiling Point | 168-170 °C |
| Density | 1.06 g/cm³ |
Structure
3D Structure
Properties
Molecular Formula |
C6H11ClO2 |
|---|---|
Molecular Weight |
150.60 g/mol |
IUPAC Name |
ethyl (2R)-3-chloro-2-methylpropanoate |
InChI |
InChI=1S/C6H11ClO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
KACQSQKESARGKY-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)CCl |
Canonical SMILES |
CCOC(=O)C(C)CCl |
Origin of Product |
United States |
Stereochemical Analysis and Enantiopurity Assessment in Chiral Propanoate Chemistry
Methodologies for Enantiomeric Excess Determination
Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Several chromatographic and spectroscopic methods are employed for its determination.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Detailed Research Findings: The most successful and widely applied CSPs for enantioseparation are based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives. nih.gov These CSPs, particularly tris(3,5-dimethylphenyl)carbamates of amylose and cellulose, have demonstrated excellent enantiorecognition capabilities for a broad range of chiral compounds. nih.gov The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions, within the chiral grooves or cavities of the polysaccharide structure. nih.gov For challenging separations, the stability of these columns allows the use of a wide variety of solvents, enhancing the potential for achieving effective enantioseparation. nih.gov
Another common approach is inclusion complexing, where the analyte fits into a chiral cavity within the stationary phase, a mechanism typical for cyclodextrin-based CSPs. sigmaaldrich.com The effectiveness of these columns depends on the analyte's ability to fit within the cyclodextrin (B1172386) cavity and interact with its hydroxyl groups. sigmaaldrich.com
While direct separation of Ethyl (R)-3-chloro-2-methylpropanoate via chiral HPLC has not been extensively documented in the reviewed literature, methods for structurally similar compounds provide insight. For instance, the analysis of phenoxy derivatives of the related (RS)-1-bromo-3-chloro-2-propanol was successfully achieved on a cellulose tris(3,5-dimethylphenylcarbamate) based column (Chiralcel ODH). researchgate.net This suggests that while direct resolution may be possible, derivatization could be a viable strategy if needed. A simultaneous analysis of dexketoprofen (B22426) and its R-ketoprofen enantiomer was achieved on an amylose-based CSP (Lux Amylose-2) in reversed-phase mode, highlighting the versatility of polysaccharide columns. nih.gov
Table 1: Potential Chiral HPLC Columns for Enantiomeric Excess Determination
| Column Type | Chiral Selector | Potential Application Notes |
|---|---|---|
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability and high success rate for enantioseparations. nih.gov |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Proven effective for derivatives of related halo-alcohols. researchgate.net |
| Polysaccharide-based | Amylose tris(5-chloro-2-methylphenylcarbamate) | Used for separating acidic chiral compounds in reversed-phase mode. nih.gov |
| Cyclodextrin-based | Beta-cyclodextrin (B164692) derivatives | Separation based on inclusion complexation; effectiveness depends on analyte fit. sigmaaldrich.com |
Nuclear Magnetic Resonance (NMR) spectroscopy, which is inherently incapable of distinguishing between enantiomers in an achiral environment, can be adapted for determining enantiomeric excess. This is accomplished by creating a diastereomeric environment through the use of chiral auxiliaries. researchgate.net
Detailed Research Findings: Two primary NMR-based methods are used:
Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that covalently bond to the analyte's enantiomers, converting them into a mixture of diastereomers. wikipedia.orgnih.gov Diastereomers have different physical properties and, therefore, exhibit distinct signals (chemical shifts) in the NMR spectrum. wikipedia.org By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original sample can be accurately calculated. A well-known example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, which can be converted to its acid chloride and reacted with chiral alcohols or amines to form diastereomeric esters or amides. wikipedia.orgresearchgate.net
Chiral Shift Reagents (CSRs), also known as Chiral Solvating Agents (CSAs): These agents form weak, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govunipi.it This transient complexation is sufficient to induce a separation in the NMR signals of the enantiomers. Lanthanide-based complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) [Eu(hfc)3], are common CSRs. chemistnotes.comrsc.org The paramagnetic metal ion in the CSR creates a local magnetic field that affects the chemical shifts of the analyte's protons, with the magnitude of the shift depending on the specific diastereomeric interaction. fiveable.me The key advantage of CSRs is that the analysis is non-destructive, and the sample can be recovered. nih.gov
For this compound, which contains a carbonyl group that can act as a Lewis base, interaction with a lanthanide shift reagent is a feasible approach. chemistnotes.com The enantiomeric excess would be determined by the integration of the separated signals, for example, the methyl or ethyl ester protons.
Table 2: Common Chiral Auxiliaries for NMR-based Enantiomeric Excess Determination
| Auxiliary Type | Example | Mechanism of Action |
|---|---|---|
| Chiral Derivatizing Agent (CDA) | (R)- or (S)-Mosher's acid (MTPA) | Covalent bonding to form diastereomers with distinct NMR signals. researchgate.net |
| Chiral Derivatizing Agent (CDA) | Pirkle's alcohol | Forms diastereomeric derivatives with chiral acids or isocyanates. wikipedia.org |
| Chiral Shift Reagent (CSR) | Eu(hfc)3 | Forms non-covalent diastereomeric complexes, inducing chemical shift separation. chemistnotes.com |
| Chiral Shift Reagent (CSR) | Isohexide Derivatives | Form diastereomeric complexes via hydrogen bonding and π-π interactions. unipi.it |
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. When equipped with a capillary column containing a chiral stationary phase (CSP), it can effectively resolve enantiomers. gcms.cz
Detailed Research Findings: The most common and effective CSPs for GC are based on derivatized cyclodextrins. gcms.czsigmaaldrich.com These macromolecules are added to common stationary phases like polysiloxanes to create columns with chiral selectivity. gcms.cz The separation mechanism relies on the formation of transient, diastereomeric inclusion complexes between the cyclodextrin host and the enantiomeric guest molecules. The stability of these complexes differs for each enantiomer, resulting in different retention times.
The selection of the specific cyclodextrin derivative is crucial for achieving separation. For example, permethylated beta-cyclodextrin is a widely used, general-purpose phase. sigmaaldrich.com The separation of related chiral esters has been demonstrated on these types of columns. For instance, the enantiomers of isobutyl 3-acetoxybutanoate were resolved on a β-DEX 120 column. rsc.org Similarly, the optical isomers of ethyl-2-methylbutyrate have been successfully separated using chiral GC. gcms.cz These examples strongly suggest that GC with a cyclodextrin-based chiral column would be a highly suitable method for determining the enantiomeric excess of the volatile this compound.
Table 3: Typical Chiral GC Columns and Conditions for Separation of Related Esters | Column | Stationary Phase | Analyte Example | Typical Conditions | | :--- | :--- | :--- | :--- | | Rt-βDEXse | Derivatized Beta-Cyclodextrin | Ethyl-2-methylbutyrate | Oven: 40°C (1 min) to 200°C @ 2°C/min. Carrier Gas: Helium. gcms.cz | | β-DEX 120 | Permethylated Beta-Cyclodextrin | Isobutyl 3-acetoxybutanoate | RT: 43.6 min (R), 47.3 min (S). rsc.org | | CP-Chirasil-DEX CB | Derivatized Cyclodextrin | Various α-hydroxy esters | Used for stereoselective reduction product analysis. scirp.org | | Astec CHIRALDEX® G-TA | Trifluoroacetyl Gamma-Cyclodextrin | General purpose for amines, lactones, epoxides. sigmaaldrich.com |
Chiroptical Spectroscopy in Absolute Stereochemical Assignment (e.g., Optical Rotation, Circular Dichroism)
Chiroptical spectroscopy techniques measure the differential interaction of chiral molecules with polarized light. They are fundamental tools for assigning the absolute configuration of enantiomers.
Detailed Research Findings: Optical Rotation: A chiral compound has the ability to rotate the plane of plane-polarized light. This property is known as optical activity and is measured using a polarimeter. sigmaaldrich.com Enantiomers rotate light by equal magnitudes but in opposite directions. The direction of rotation is designated as dextrorotatory (+) or levorotatory (-). The specific rotation [α] is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). For this compound, the (R)-enantiomer will have a specific, non-zero optical rotation value. While this value is not reported in the reviewed literature, its experimental determination would be a key step in characterizing the compound. For example, the related (R)-3-Chloro-1,2-propanediol was confirmed to be the (R) form by measuring its specific rotation. biointerfaceresearch.com It is crucial to note that the sign of rotation (+ or -) does not have a simple correlation with the (R) or (S) designation, which is determined by the Cahn-Ingold-Prelog priority rules. The assignment of absolute configuration is typically confirmed by relating the compound's rotation to that of a known standard or through X-ray crystallography.
Circular Dichroism (CD): Circular Dichroism spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. Enantiomers produce mirror-image CD spectra. researchgate.net This technique is particularly useful for molecules containing a chromophore (a light-absorbing group) near the stereocenter. The ester carbonyl group in this compound can act as a chromophore. The sign and intensity of the observed Cotton effect in the CD spectrum can be correlated with the absolute configuration of the molecule, often through the application of empirical rules like the Octant Rule for ketones and related chromophores.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-bromo-3-chloro-2-propanol |
| Dexketoprofen |
| R-ketoprofen |
| α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA / Mosher's acid) |
| Pirkle's alcohol |
| tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3) |
| Isobutyl 3-acetoxybutanoate |
| Ethyl-2-methylbutyrate |
| (R)-3-Chloro-1,2-propanediol |
| Ethyl 3-chloropropionate |
Mechanistic Investigations of Enantioselective Transformations Involving Ethyl R 3 Chloro 2 Methylpropanoate Precursors and Analogs
Reaction Mechanism Elucidation in Chemical Asymmetric Synthesis
The asymmetric synthesis of β-chloro esters, such as ethyl (R)-3-chloro-2-methylpropanoate, frequently relies on the conjugate addition of a nucleophile to an α,β-unsaturated ester. The stereochemical outcome of these reactions is governed by the catalyst, ligands, and substrate structure.
Catalytic Cycles and Intermediate Characterization
The catalytic asymmetric conjugate addition to α,β-unsaturated carbonyl compounds is a powerful tool for creating stereogenic centers. Copper and rhodium-based catalytic systems are commonly employed for these transformations.
A plausible catalytic cycle for the copper-catalyzed conjugate addition of an organometallic reagent (e.g., R-M) to an α,β-unsaturated ester, a precursor to this compound, is initiated by the formation of a catalytically active copper(I) species. This species then undergoes transmetalation with the organometallic reagent to form a copper-nucleophile complex. The α,β-unsaturated ester coordinates to this complex, and subsequent migratory insertion of the nucleophile to the β-position of the ester generates a copper enolate intermediate. Finally, protonolysis or reaction with an electrophile releases the product and regenerates the active catalyst, thus completing the cycle. The characterization of these transient intermediates is often achieved through spectroscopic techniques such as NMR and in-situ IR, as well as computational modeling.
Rhodium-catalyzed 1,4-additions of organoboron reagents to α,β-unsaturated carbonyl compounds also proceed through a well-defined catalytic cycle. organic-chemistry.org The cycle typically begins with the transmetalation of the aryl or alkyl group from the organoboron reagent to the rhodium(I) catalyst. The α,β-unsaturated substrate then coordinates to the rhodium center, followed by migratory insertion to form a rhodium enolate. Subsequent hydrolysis or reaction with an electrophile yields the final product and regenerates the active rhodium species.
Influence of Ligand Design and Substrate Structure on Stereocontrol
The enantioselectivity of these catalytic reactions is intricately controlled by the chiral ligands coordinated to the metal center. nih.gov The ligand creates a chiral environment around the metal, which forces the substrate and nucleophile to approach in a specific orientation, thereby favoring the formation of one enantiomer over the other.
The design of chiral ligands is a critical aspect of asymmetric catalysis. For copper-catalyzed conjugate additions, a variety of ligand classes have been developed, including those based on phosphoramidites, chiral dienes, and amino acid-derived ligands. nih.gov The steric and electronic properties of the ligand directly impact the stereochemical outcome. For instance, bulky ligands can create a more defined chiral pocket, leading to higher enantioselectivity.
The structure of the α,β-unsaturated substrate also plays a crucial role in stereocontrol. The inherent reactivity of α,β-unsaturated amides and lactams is lower than that of their ester counterparts, which can influence the efficiency of the conjugate addition. beilstein-journals.org However, the use of chiral auxiliaries attached to the nitrogen atom of amides can provide excellent stereocontrol. researchgate.net
Table 1: Effect of Ligand on Enantioselective Conjugate Addition
This interactive table illustrates the impact of different chiral ligands on the yield and enantiomeric excess (ee) of a representative copper-catalyzed conjugate addition reaction.
| Ligand Type | Catalyst | Substrate | Nucleophile | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Phosphoramide | Cu(OTf)₂ | Cyclohexenone | Et₂Zn | 95 | 98 |
| Chiral Diene | Rh(acac)(CO)₂ | 2-Cyclopentenone | PhB(OH)₂ | 99 | 97 |
| Amino Acid-based | Cu(OTf)₂ | Ethyl acrylate | Me₂Zn | 85 | 92 |
Enzyme Mechanism Studies in Biocatalysis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds like this compound. Enzymes, particularly oxidoreductases and hydrolases, can catalyze reactions with exquisite stereocontrol under mild conditions.
Substrate Binding and Transition State Stabilization within Enzyme Active Sites
The high selectivity of enzymes stems from the specific three-dimensional architecture of their active sites. For the biocatalytic reduction of a precursor like ethyl 3-chloro-2-methylenoate, the substrate must bind within the enzyme's active site in a precise orientation. This binding is mediated by a network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the substrate and the amino acid residues of the active site.
Computational docking studies and X-ray crystallography of enzyme-substrate complexes provide insights into these binding modes. The enzyme's active site effectively acts as a molecular mold, pre-organizing the substrate for the subsequent chemical transformation and stabilizing the transition state of the reaction, thereby lowering the activation energy.
Stereochemical Course of Enzymatic Reactions
The stereochemical outcome of an enzymatic reaction is determined by the spatial arrangement of the substrate and the catalytic residues within the active site. In the case of the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate by Chlorella, two diastereomeric hydroxy esters are produced. nih.gov The ratio of these diastereomers and their enantiomeric excess are dependent on the specific strain of Chlorella used, highlighting the subtle differences in the active sites of the responsible reductases. nih.gov
Similarly, the reduction of ethyl 4-chloroacetoacetate by Saccharomyces cerevisiae yields the corresponding (S)-hydroxy ester with high enantiomeric excess. nih.gov The enzyme's active site dictates that the hydride from the cofactor (NADPH) attacks the carbonyl group from a specific face, leading to the observed stereoselectivity.
Role of Cofactors and Enzyme Microenvironment in Stereoselectivity
Many enzymatic reactions, particularly reductions, require cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) to provide the reducing equivalents (hydride ions). nih.gov The cost of these cofactors necessitates their regeneration in situ for economically viable large-scale processes. nih.govresearchgate.net
The microenvironment of the enzyme's active site also plays a critical role in stereoselectivity. The polarity, hydrophobicity, and specific arrangement of amino acid residues create a unique environment that can influence the substrate's conformation and the transition state's energy, ultimately controlling the stereochemical outcome of the reaction.
Table 2: Biocatalytic Reduction of Chloro-substituted Esters
This interactive table summarizes the results of the biocatalytic reduction of precursors to chiral chloro-hydroxy esters using different microorganisms.
| Microorganism | Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutyrate | 84 | 93 |
| Chlorella pyrenoidosa | Ethyl 2-methyl-3-oxobutanoate | anti-(2S, 3S)-hydroxy ester | 53 (anti/syn) | 89 |
| Chlorella pyrenoidosa | Ethyl 2-methyl-3-oxobutanoate | syn-(2S, 3R)-hydroxy ester | 47 (anti/syn) | >99 |
Applications of Ethyl R 3 Chloro 2 Methylpropanoate As a Chiral Synthon
Synthesis of Complex Bioactive Molecules
The precise stereochemistry of Ethyl (R)-3-chloro-2-methylpropanoate makes it an ideal starting point for the synthesis of complex molecules where biological activity is dependent on a specific enantiomeric form.
Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The incorporation of specific stereocenters is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different pharmacological effects. While direct synthesis examples starting from this compound are not extensively detailed in publicly available research, its structural motifs are present in various bioactive molecules. For instance, related chiral chloro esters are utilized in the synthesis of important pharmaceutical compounds. One notable example is the synthesis of L-carnitine, a compound used to treat certain metabolic disorders. The synthesis of L-carnitine often involves the key intermediate ethyl (R)-4-chloro-3-hydroxybutyrate, which is then reacted with trimethylamine. mdpi.comresearchgate.netnih.gov Although not a direct application, this highlights the utility of chiral chloro esters in producing vital APIs.
The general synthetic strategy involves the nucleophilic substitution of the chlorine atom and modification of the ester group to build the desired molecular framework. The inherent chirality of the starting material ensures the stereochemical integrity of the final product.
Natural Product Synthesis (e.g., Terpenoids, Macrolides, Antibiotics)
Natural products, with their intricate and often chiral structures, represent a significant area where chiral synthons like this compound could be applied. Terpenoids, macrolides, and various antibiotics are classes of natural products known for their potent biological activities. orgsyn.orgnih.gov The synthesis of these complex molecules often relies on a convergent approach where chiral building blocks are assembled.
While specific, documented examples of the direct use of this compound in the total synthesis of a named terpenoid, macrolide, or antibiotic are not readily found in the surveyed literature, its potential as a C4 chiral building block is evident. The functional handles it possesses—a chlorine atom for nucleophilic displacement and an ester for various transformations—make it a suitable candidate for the construction of key fragments within these larger natural product scaffolds. The synthesis of such complex molecules often involves the creation of polypropionate stereotriads, for which derivatives of chiral 3-hydroxy-2-methylpropanoates are crucial. rsc.org
Precursor to Other Value-Added Chiral Building Blocks
One of the most significant applications of this compound is its role as a precursor to other versatile chiral building blocks. These transformations allow chemists to access a wider range of stereochemically defined intermediates for various synthetic endeavors.
Conversion to Chiral Hydroxy Esters (e.g., 'Roche Ester' and its derivatives)
A key transformation of this compound is its conversion into ethyl (R)-3-hydroxy-2-methylpropanoate. This is achieved through a nucleophilic substitution reaction where the chlorine atom is replaced by a hydroxyl group. This resulting chiral hydroxy ester is an analogue of the well-known "Roche ester," methyl (R)-3-hydroxy-2-methylpropanoate. nih.gov The Roche ester is a widely used chiral building block in the synthesis of numerous complex natural products and pharmaceuticals. rsc.org
The conversion typically involves reacting this compound with a source of hydroxide, such as an aqueous base, followed by careful workup to isolate the desired hydroxy ester while preserving the stereochemical integrity of the chiral center. The ability to generate these valuable chiral hydroxy esters from a readily available chloro-precursor is a significant advantage in multi-step syntheses.
Formation of Enantiomerically Pure Carboxylic Acids and Alcohols
This compound can be readily converted into the corresponding enantiomerically pure carboxylic acid, (R)-3-chloro-2-methylpropanoic acid, through hydrolysis of the ester group. This transformation is typically carried out under basic or acidic conditions. The resulting chiral carboxylic acid is another valuable building block for further synthetic modifications.
Furthermore, the ester group can be reduced to a primary alcohol, yielding (R)-3-chloro-2-methylpropan-1-ol. This reduction is commonly achieved using reducing agents such as lithium aluminum hydride. The resulting chiral alcohol provides a different set of functionalities for subsequent reactions, expanding the synthetic utility of the original chiral synthon. These transformations underscore the versatility of this compound in accessing a range of enantiomerically pure building blocks.
Role in the Synthesis of Agrochemicals and Specialty Chemicals
The utility of this compound extends beyond the pharmaceutical industry into the synthesis of agrochemicals and other specialty chemicals where chirality can influence efficacy and environmental impact.
For instance, the structurally related compound 3-chloro-2-methylpropene (B57409) is a known intermediate in the production of several pesticides. evitachem.comtudelft.nlnih.gov While a direct synthetic route from this compound to a commercial agrochemical is not explicitly detailed in the available literature, the presence of the chloromethylpropyl moiety in various agrochemicals suggests its potential as a precursor. One example of a structurally related herbicide is fenoxaprop-p-ethyl. researchgate.netmoldb.com
Additionally, compounds like 3-chloro-2-methyl thiobenzoxide, which serve as intermediates in the production of both agrochemicals and pharmaceuticals, are synthesized from precursors such as 3-chloro-2-methylaniline. lab-chemicals.comgoogle.com The synthesis of such precursors could potentially involve chiral synthons derived from this compound, although direct routes are not prominently published. The development of stereoselective agrochemicals is a growing field aimed at improving target specificity and reducing environmental load, a domain where chiral building blocks like this compound are poised to play an increasingly important role.
Perspectives on Sustainable Synthesis and Industrial Implementation
Adherence to Green Chemistry Principles in Chiral Propanoate Production
The synthesis of enantiomerically pure compounds like Ethyl (R)-3-chloro-2-methylpropanoate is increasingly guided by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical manufacturing. researchgate.netresearchgate.net For chiral propanoates, a key focus is the use of catalytic methods over stoichiometric reagents to minimize waste. github.io
A highly promising green strategy for producing this compound is through the enzymatic kinetic resolution of its racemic mixture. While specific studies on this exact molecule are limited, research on analogous compounds provides a strong precedent. For instance, the kinetic resolution of various esters, including halogenated ones, has been successfully achieved using lipases. researchgate.net Lipases are enzymes that can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer (in this case, the desired (R)-ester) in high enantiomeric purity. nih.gov This biocatalytic approach offers several advantages:
High Selectivity: Enzymes operate with exquisite chemo-, regio-, and stereoselectivity, often eliminating the need for complex protecting groups and reducing side reactions. chemicalbook.com
Mild Conditions: Biocatalytic reactions typically occur in water or benign solvent systems at ambient temperature and pressure, reducing energy consumption and the need for hazardous organic solvents. chemicalbook.com
Renewable Catalysts: Enzymes are derived from renewable sources and are biodegradable. researchgate.net
Another principle, the use of renewable feedstocks, is also relevant. While the direct synthesis from renewable sources is not widely documented for this specific compound, its application as an agrochemical, as suggested by patent literature, points towards its role in agriculture, a sector increasingly focused on sustainability. google.com
Process Intensification and Scalability of Enantioselective Synthetic Routes
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. uq.edu.au For the production of this compound, several intensification strategies are applicable, particularly for enhancing enantioselective enzymatic routes.
Ultrasound and Microwave Irradiation: The application of ultrasound and microwave energy can significantly intensify enzymatic reactions for flavor ester synthesis. uq.edu.au These technologies can enhance reaction rates by improving mass transfer and, in some cases, by directly affecting the enzyme's activity. uq.edu.au For instance, in the synthesis of ethyl butyrate, a related ester, ultrasonic irradiation reduced the reaction time needed to achieve high conversion rates. nih.gov This suggests that a similar approach could decrease processing times and energy consumption in the lipase-catalyzed resolution of racemic ethyl 3-chloro-2-methylpropanoate.
Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems is a major trend in process intensification. molbase.com Continuous reactors, including packed-bed reactors (PBRs) with immobilized enzymes, offer superior heat and mass transfer, precise control over reaction conditions, and the potential for seamless integration of reaction and separation steps. google.com A study on the kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid methyl ester utilized a packed-bed reactor with a crosslinked enzyme aggregate (CLEA) of Candida rugosa lipase, demonstrating the feasibility of continuous processing for chiral halogenated esters. researchgate.net
Reactive Distillation: For esterification reactions, reactive distillation is a powerful process intensification tool that combines chemical reaction and product separation into a single unit. nih.gov By continuously removing products, it can shift the reaction equilibrium to achieve higher conversions. While more commonly applied to equilibrium-limited esterifications, its principles could be adapted to integrated systems involving enzymatic resolution and subsequent separation steps, improving efficiency and reducing capital costs. nih.gov
The scalability of these enantioselective routes is a critical factor for industrial implementation. While laboratory-scale success is common, moving to industrial production requires robust and stable catalysts, such as immobilized enzymes, that can withstand long-term operation in continuous systems. google.com
Economic Considerations and Cost-Benefit Analyses in Chiral Intermediate Manufacturing
The industrial viability of producing a single-enantiomer intermediate like this compound is heavily dependent on economic factors. The production of enantiomerically pure drugs or agrochemicals is often more costly and complex than manufacturing racemic mixtures. nih.gov Therefore, a thorough cost-benefit analysis is essential.
Catalyst Cost: The primary economic hurdle in many asymmetric syntheses, especially biocatalytic routes, is the cost of the catalyst. google.commdpi.com Lipases and other enzymes, while highly efficient, can be expensive. google.com The economic feasibility of an enzymatic resolution process hinges on the ability to reuse the enzyme multiple times. Immobilization is a key strategy to reduce the effective cost of the biocatalyst by simplifying its recovery and reuse, thereby lowering its contribution to the total production cost. google.com
Downstream Processing: The cost of separating the chiral product from the reaction mixture (downstream processing) is another significant factor. google.com Green methods like biocatalysis can simplify this, as they often produce cleaner product streams with fewer by-products, reducing purification costs. google.com
A comprehensive economic assessment would compare the total costs of a biocatalytic route (including enzyme, immobilization, and recycling) with traditional chemical methods. While literature on the specific economics of this compound is scarce, analyses of other ester syntheses show that despite higher initial catalyst investment, biocatalytic routes can be competitive due to reduced energy consumption, simplified purification, and higher product quality. google.commdpi.com
Emerging Technologies and Future Research Directions in Asymmetric Synthesis
The field of asymmetric synthesis is continually evolving, with new technologies offering future possibilities for the more efficient and sustainable production of chiral compounds like this compound.
Advanced Catalysis:
Dual Catalysis: Combining different catalytic systems to work synergistically can unlock new reaction pathways and enhance efficiency. For example, merging photoredox catalysis with enzymatic catalysis has been shown to enable light-driven asymmetric synthesis of amines, a concept that could potentially be extended to other classes of molecules. nih.gov
Organocatalysis: The use of small, metal-free organic molecules as catalysts continues to be a major area of research. researchgate.netnih.gov Developing a highly selective organocatalyst for the synthesis of this chiral propanoate could offer a cost-effective and environmentally benign alternative to both metal-based catalysts and enzymes. nih.gov
Photo- and Electrocatalysis: Leveraging light or electricity to drive enantioselective reactions is a growing field. mdpi.com These methods can often proceed under mild conditions and offer unique reactivity, potentially providing new routes to chiral halogenated compounds. mdpi.com
Integration of AI and Machine Learning: Artificial intelligence (AI) and machine learning are set to revolutionize catalyst discovery and process optimization. researchgate.net By analyzing large datasets of reaction outcomes, AI algorithms can predict the performance of new catalysts and reaction conditions, significantly accelerating the development of efficient synthetic routes for complex chiral molecules. researchgate.net
Synthetic Biology: Engineering microorganisms to produce specific chiral molecules is an emerging frontier. researchgate.net By harnessing and modifying natural biosynthetic pathways, it may become possible to produce valuable chiral intermediates directly from simple, renewable feedstocks in a highly sustainable manner. researchgate.net
Q & A
Q. What are the common synthetic routes for Ethyl (R)-3-chloro-2-methylpropanoate, and how do reaction conditions influence enantiomeric purity?
this compound is typically synthesized via nucleophilic substitution or esterification. For example, halogenation of ethyl 2-methylpropanoate derivatives using thionyl chloride (SOCl₂) or PCl₃ under anhydrous conditions can yield the chloroester . Enantiomeric purity is critical; asymmetric catalysis (e.g., chiral Lewis acids) or kinetic resolution during esterification can enhance stereochemical control. Monitoring reaction progress via chiral HPLC or polarimetry ensures purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : H and C NMR identify structural features, with characteristic shifts for the ester carbonyl (~170 ppm) and chlorine-substituted carbons.
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration and bond lengths, critical for confirming stereochemistry .
- IR spectroscopy : Confirms ester (C=O stretch at ~1740 cm⁻¹) and C-Cl (600–800 cm⁻¹) functional groups .
Q. How does the steric and electronic environment of the chlorine substituent influence the compound’s reactivity?
The chlorine atom at the 3-position creates steric hindrance and polarizes adjacent bonds, making the α-hydrogen more acidic. This enhances susceptibility to nucleophilic substitution or elimination reactions. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in reported reaction yields or physical properties of this compound?
Discrepancies often arise from impurities or varying analytical methods. Solutions include:
- Reproducibility checks : Validate synthetic protocols using high-purity reagents.
- Advanced purification : Use preparative HPLC or fractional distillation to isolate enantiomers.
- Cross-validation : Compare melting points, optical rotation, and spectroscopic data with CRC Handbook values .
Q. How can computational chemistry optimize reaction pathways for this compound synthesis?
Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states to identify energy barriers. For example, DFT calculations (using Gaussian or ORCA) predict enantioselectivity in asymmetric catalysis, guiding catalyst design .
Q. What safety protocols are critical when handling this compound in high-throughput experiments?
- Ventilation : Use fume hoods to avoid inhalation of volatile chloroester vapors.
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Spill management : Neutralize accidental releases with sodium bicarbonate and adsorbents like vermiculite .
Data Analysis and Experimental Design
Q. How do researchers analyze kinetic data for halogenation reactions producing this compound?
Pseudo-first-order kinetics are applied by maintaining excess halogenating agent. Rate constants () are derived from time-dependent H NMR or GC-MS data. Eyring plots then correlate temperature effects with activation parameters (, ) .
Q. What statistical methods are used to validate enantiomeric excess (ee) measurements?
Chiral chromatography (e.g., Chiralcel OD-H column) coupled with ANOVA ensures reproducibility. For low-ee samples (<90%), Mosher’s ester derivatization enhances NMR signal resolution .
Stereochemical and Mechanistic Considerations
Q. How does the R-configuration at C3 affect the compound’s biological or catalytic activity?
The R-enantiomer may exhibit distinct interactions in enzyme-binding pockets or asymmetric catalysis. Molecular docking (AutoDock) or X-ray co-crystallography with target proteins (e.g., hydrolases) can elucidate stereospecific effects .
Q. What mechanistic insights explain side-product formation during this compound synthesis?
Competing elimination (e.g., forming alkenes) occurs under basic conditions due to dehydrohalogenation. Monitoring pH and using aprotic solvents (e.g., DCM) minimizes side reactions. GC-MS identifies byproducts like 2-methylpropanoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
